![molecular formula C6H9ClF3NO2 B3007954 3-(Chloromethyl)azetidine; trifluoroacetic acid CAS No. 2306265-59-6](/img/structure/B3007954.png)
3-(Chloromethyl)azetidine; trifluoroacetic acid
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Description
The compound "3-(Chloromethyl)azetidine; trifluoroacetic acid" is not directly mentioned in the provided papers. However, the papers discuss various azetidine derivatives and their synthesis, which can provide insights into the chemistry of azetidines in general. Azetidines are a class of organic compounds characterized by a three-carbon, one-nitrogen ring structure. They are of interest due to their potential applications in pharmaceuticals and as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of azetidine derivatives is a topic of interest in several papers. For instance, a method for synthesizing 1-alkyl-2-(trifluoromethyl)aziridines from 1,1,1-trifluoroacetone is described, which involves imination, α-chlorination, hydride reduction, and ring closure . Another paper details the synthesis of 3,3-dichloroazetidines through the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes, followed by treatment with mesyl chloride and further reactions to yield various substituted azetidines . Additionally, the synthesis and biological activity of 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-one are reported, highlighting the potential of azetidines in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of azetidine derivatives is often confirmed using analytical and spectral data. For example, the structure of 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-ones was established based on such data . The stability and characterization of strained heterocyclic enamines, such as 2-azetines, were also investigated using NMR techniques .
Chemical Reactions Analysis
Azetidine derivatives undergo various chemical reactions that demonstrate their reactivity and potential for further transformations. The rearrangement of 3-(chloromethyl)azetidin-2-ones to azetidine-3-carboxylic acid esters upon treatment with alkoxides is one such reaction . Another paper discusses the reactivity of 2-(dichloromethylene)azetidines with electrophilic reagents, leading to alkoxyhalogenation and hydrolysis to pyrrolidin-3-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their substituents and the presence of functional groups. For instance, the introduction of trifluoromethyl groups can significantly alter the properties of azetidine derivatives, as seen in the synthesis of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones and their subsequent transformation into various trifluoromethyl-containing compounds . The industrial synthesis of 3-chloromethyl oxacephem, an azetidine derivative with antibacterial activity, also highlights the importance of developing efficient synthetic methods for these compounds .
Scientific Research Applications
Multicomponent Coupling in Synthesis
3-(Chloromethyl)azetidine and trifluoroacetic acid (TFA) are used in a metal-free, three-component coupling process. This process involves N-substituted aziridines, arynes, and water, promoted by TFA, to produce N-aryl β-amino and γ-amino alcohol derivatives, which are significant in medicinal chemistry (Roy, Baviskar, & Biju, 2015).
Rearrangement Reaction for Azetidine Derivatives
A novel rearrangement reaction that transforms 3-(chloromethyl)azetidin-2-ones to azetidine-3-carboxylic acid esters is reported. This rearrangement occurs under treatment with alkoxides, showcasing the versatility of 3-(chloromethyl)azetidine in synthetic transformations (Bartholomew & Stocks, 1991).
Synthesis in Pharmaceutical Applications
3-Chloromethyl oxacephem, featuring a structure related to 3-(chloromethyl)azetidine, displays potent antibacterial activity and is used as a starting material in synthesizing antibiotics like Latamoxef and Flomoxef. This highlights the compound's significant role in pharmaceutical synthesis (Fu, 2017).
In Radiochemistry
The compound 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, potentially useful for nicotinic receptors, was synthesized using a process involving trifluoroacetic acid. This underscores the use of 3-(chloromethyl)azetidine derivatives in radiochemical syntheses (Karimi & Långström, 2002).
properties
IUPAC Name |
3-(chloromethyl)azetidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN.C2HF3O2/c5-1-4-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYVKBZHYQAILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CCl.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)azetidine; trifluoroacetic acid |
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